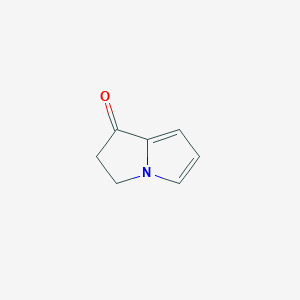

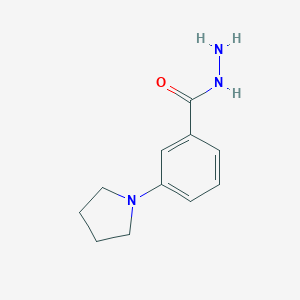

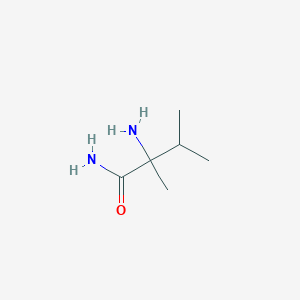

3-Pyrrolidin-1-ylbenzohydrazide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions that include coupling and condensation processes. For example, compounds with similar structural motifs have been synthesized through Chan–Evans–Lam coupling conditions and further characterized by various spectroscopic methods such as NMR, IR, and mass spectrometry. This illustrates the complexity and the meticulous approach needed to synthesize such compounds with high purity and specificity (Ershov et al., 2023).

Molecular Structure Analysis

The molecular structure of compounds similar to 3-Pyrrolidin-1-ylbenzohydrazide is often elucidated through X-ray diffraction analysis complemented by theoretical calculations, such as density functional theory (DFT). These studies reveal the spatial arrangement of atoms within the molecule and are crucial for understanding its reactivity and interactions (Ershov et al., 2023).

Chemical Reactions and Properties

Chemical reactions involving pyrrolidinyl and benzohydrazide moieties can lead to a variety of products depending on the reactants and conditions used. These compounds participate in reactions such as cycloadditions, which are pivotal for creating complex heterocyclic structures. The chemical properties of these compounds are influenced by their functional groups, which dictate their reactivity and potential applications in synthesis and drug design (Adrio & Carretero, 2019).

科学的研究の応用

Synthesis and Chemical Transformations

3-Pyrrolidin-1-ylbenzohydrazide and its derivatives are key intermediates in synthetic chemistry, facilitating the creation of various heterocyclic compounds. Research has explored their use in the synthesis of complex molecules with potential biological activities. For instance, 3-Ylidene-1-pyrrolines, related compounds, serve as precursors for pyrrolidine derivatives and complex polyheterocyclic molecules due to their unique combination of reactive sites (Gazizov et al., 2020). Similarly, the synthesis of azoles with high antibacterial activity has been demonstrated through the nucleophilic ring opening of related pyrrolidinones, showcasing the utility of these hydrazides in drug discovery (Peleckis et al., 2018).

Catalysis and Organic Reactions

The stereochemical diversity in pyrrolidine synthesis, achievable through catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides, highlights the importance of such intermediates in accessing various stereochemical patterns in enantioselective synthesis (Adrio & Carretero, 2019). This versatility is crucial for the development of new synthetic methodologies that can produce compounds with specific stereochemical configurations, important for their biological activity.

Development of Antibacterial Compounds

The synthesis and evaluation of various derivatives have shown significant antibacterial activities, demonstrating the potential of 3-Pyrrolidin-1-ylbenzohydrazide related compounds in the development of new antibiotics. For example, the synthesis of spiro[pyrrolidin-2,3′-oxindoles] through 1,3-dipolar cycloaddition reactions of stabilized azomethine ylides revealed compounds with promising in vitro antibacterial, antifungal, antimalarial, and antitubercular activities (Haddad et al., 2015). This underlines the potential of such intermediates in the discovery and development of novel therapeutic agents.

特性

IUPAC Name |

3-pyrrolidin-1-ylbenzohydrazide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O/c12-13-11(15)9-4-3-5-10(8-9)14-6-1-2-7-14/h3-5,8H,1-2,6-7,12H2,(H,13,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXKIWRQVNAKSML-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=CC=CC(=C2)C(=O)NN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40428082 |

Source

|

| Record name | 3-pyrrolidin-1-ylbenzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40428082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Pyrrolidin-1-ylbenzohydrazide | |

CAS RN |

886494-61-7 |

Source

|

| Record name | 3-pyrrolidin-1-ylbenzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40428082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-amino-1-[(2R,4S,5R)-4-[tert-butyl(dimethyl)silyl]oxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B41029.png)